molecular formula C16H13F2NO3 B2512107 [2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate CAS No. 387368-70-9

[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate

Cat. No. B2512107
M. Wt: 305.281
InChI Key: BYYGWPBSAXRHPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate” is an important organic compound that has found applications in various fields of research and industry. It is also known as “ETHYL 2-(2,6-DIFLUOROANILINO)-2-OXOACETATE” with a CAS No. 648408-62-2 . The molecular formula is C16H13F2NO3 and the molecular weight is 305.281.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, and solubility are not provided in the search results .

Scientific Research Applications

Oxidation and Derivative Formation

Compounds containing the 2,6-difluoroaniline moiety, such as 2,6-difluoroaniline itself, have been studied for their ability to be oxidized to corresponding nitroso compounds. This transformation is achieved using peroxybenzoic acid in chloroform, leading to products like 4-fluoro-2,1,3-benzoxadiazole, which upon further nitration yields the 7-nitro derivative. This research opens avenues for synthesizing novel organic compounds with potential applications in materials science and chemical synthesis (Nunno, Florio, & Todesco, 1970).

Crystal Structure and Theoretical Analysis

The crystal structure and theoretical analysis of compounds structurally related to "[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate" have been studied to understand their molecular properties. For instance, methyl 4-hydroxybenzoate, a compound with a similar benzoate structure, has been analyzed using single crystal X-ray diffraction and Hirshfeld surface analysis. Such studies provide insights into the intermolecular interactions and crystal packing of these compounds, which are crucial for designing materials with desired physical and chemical properties (Sharfalddin et al., 2020).

Hypervalent Iodine Oxidizing Reagents

Esters of 2-iodoxybenzoic acid (IBX-esters), prepared from 2-iodobenzoate esters, represent a new class of hypervalent iodine compounds with potential as oxidizing agents. These compounds, including methyl 2-iodoxybenzoate, exhibit chemical stability and are useful for oxidizing alcohols to aldehydes or ketones. The development of such reagents is significant for synthetic organic chemistry, providing more efficient and selective oxidation methods (Zhdankin et al., 2005).

PET Imaging Probes

Compounds containing fluorine, such as radiofluoro-pegylated phenylbenzoxazole derivatives, have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These studies highlight the application of fluorinated organic compounds in the development of diagnostic tools for neurodegenerative diseases (Cui et al., 2012).

Molecular Structure Analysis

The molecular structure, vibrational wavenumbers, and electronic properties of compounds related to "[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate" have been analyzed using various spectroscopic and computational techniques. Such studies are crucial for understanding the physical and chemical properties of these compounds, paving the way for their application in materials science, pharmaceuticals, and organic synthesis (Kumar et al., 2014).

properties

IUPAC Name

[2-(2,6-difluoroanilino)-2-oxoethyl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3/c1-10-5-2-3-6-11(10)16(21)22-9-14(20)19-15-12(17)7-4-8-13(15)18/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYGWPBSAXRHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate

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